Methylergonovine
Overview
Description
Methylergonovine Description
Methylergonovine is an ergot derivative with vasoconstrictive properties, primarily used for the prevention and treatment of postpartum hemorrhage by promoting contractions of uterine and vascular smooth muscles . It is also known as Methergine® and has been cited as an effective treatment for vascular headaches, particularly as a prophylactic in cluster headache patients . Despite its therapeutic benefits, methylergonovine can precipitate serious cardiac complications, such as ischemic heart disease, acute myocardial infarction, and cardiac arrest due to coronary artery spasm . Additionally, it has been associated with adverse pulmonary events, such as acute pulmonary edema, especially in patients with conditions like Raynaud's disease .
Synthesis Analysis
The synthesis of methylergonovine is not explicitly detailed in the provided papers. However, as an ergot alkaloid, its synthesis would typically involve the extraction from ergot fungi or semi-synthesis from other ergot alkaloids. The pharmacokinetic studies suggest that methylergonovine is rapidly absorbed and eliminated from the body, with a short half-life indicating a fast onset of action .
Molecular Structure Analysis
The molecular structure of methylergonovine contributes to its pharmacokinetic profile, with a fast tissue uptake and a steep dose-response curve observed in studies . The structure is closely related to other ergot compounds, which is why it shares some pharmacological effects, such as the stimulation of tubal motility .
Chemical Reactions Analysis
Methylergonovine interacts with smooth muscle receptors in the uterus and vasculature to exert its effects. It can cause vasoconstriction, as evidenced by the induction of coronary spasm in patients with variant angina and spasm of saphenous vein coronary bypass grafts . These reactions are crucial for its therapeutic use in controlling postpartum hemorrhage but also account for its cardiovascular side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of methylergonovine, such as its solubility, stability, and distribution within the body, are reflected in its pharmacokinetic profile. It has a rapid onset of action with a distribution half-life of only 1-3 minutes after intravenous injection, and it is quickly absorbed after intramuscular injection . The bioavailability after oral administration is about 60%, and it does not accumulate in the body after repeated doses. Methylergonovine is metabolized in the liver and has minimal excretion into urine, indicating hepatic metabolism and elimination .
Case Studies and Clinical Role
Several case studies highlight the clinical applications and potential risks associated with methylergonovine use. For instance, it has been shown to be effective in reducing the frequency and intensity of episodic cluster headaches , and it does not affect postpartum lactation . In emergency settings, intravenous methylergonovine has been used to manage severe migraine attacks effectively . However, inadvertent administration to a neonate has led to respiratory distress, showcasing the need for caution to prevent accidental misuse . Cases of maternal cardiac arrest and methylergonovine-induced spasm of coronary bypass grafts underscore the importance of monitoring for cardiovascular side effects during its use.
Scientific Research Applications
Obstetric Use
- Summary of Application : Methylergometrine, also known as Methylergonovine, is a medication of the ergoline and lysergamide groups which is used as an oxytocic in obstetrics . It is a smooth muscle constrictor that mostly acts on the uterus . It is most commonly used to prevent or control excessive bleeding following childbirth and spontaneous or elective abortion, and also to aid in expulsion of retained products of conception after a missed abortion .
- Methods of Application : It is available as tablets or injection (IM or IV) or in liquid form to be taken orally .
- Results or Outcomes : The use of Methylergonovine in patients with caesarean section under spinal anesthesia resulted in more hemodynamic stability and a lower need for vasoconstrictor drugs .
Migraine Treatment
- Summary of Application : Methylergonovine is sometimes used for both prevention and acute treatment of migraine . It is an active metabolite of methysergide .
- Methods of Application : In the treatment of cluster headaches, methylergonovine has been initiated at a dose of 0.2 mg/day, rapidly increased to 0.2 mg three times per day, and increased to a maximum of 0.4 mg three times per day .
In addition, Methylergonovine is sometimes used for both prevention and acute treatment of migraine . It is an active metabolite of methysergide .
In addition, Methylergonovine is sometimes used for both prevention and acute treatment of migraine . It is an active metabolite of methysergide .
Safety And Hazards
properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRKDKAWYKMIV-QWQRMKEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904978 | |
Record name | Methylergonovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/ | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methylergonovine | |
Color/Form |
Prisms from methanol, acetone, Shiny crystals from benzene | |
CAS RN |
113-42-8 | |
Record name | Methylergometrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methylergometrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Methylergonovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
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Record name | Methylergometrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |
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Record name | METHYLERGONOVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C with some decomposition, 172 °C | |
Record name | Methylergometrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYLERGONOVINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methylergonovine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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